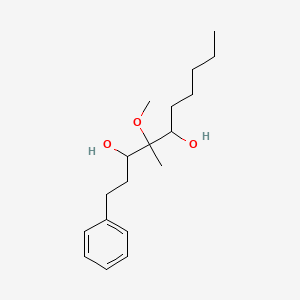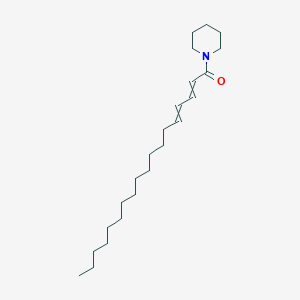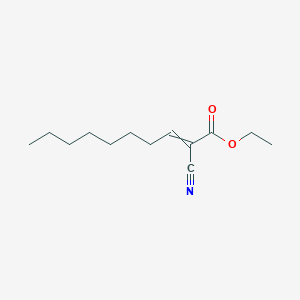
Cyclohexanone, 2,3-dimethyl-, (2R,3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, 2,3-dimethyl-, (2R,3R)- is an organic compound with the molecular formula C8H14O. It is a stereoisomer of cyclohexanone, characterized by the presence of two methyl groups at the 2 and 3 positions on the cyclohexane ring, with specific stereochemistry (2R,3R). This compound is part of the broader class of cyclohexanones, which are widely used in various chemical applications due to their versatile reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,3-dimethyl-, (2R,3R)- can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2,3-dimethylphenol, followed by oxidation. The reaction conditions typically include the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The resulting product is then oxidized using reagents such as chromium trioxide or potassium permanganate to yield the desired cyclohexanone derivative.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanone, 2,3-dimethyl-, (2R,3R)- often involves large-scale catalytic processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and automated systems allows for efficient production while minimizing by-products and waste.
化学反応の分析
Types of Reactions
Cyclohexanone, 2,3-dimethyl-, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or diketones using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the cyclohexane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), electrophiles, and catalysts like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols.
Substitution: Halogenated cyclohexanones, other substituted derivatives.
科学的研究の応用
Cyclohexanone, 2,3-dimethyl-, (2R,3R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and stability.
作用機序
The mechanism of action of Cyclohexanone, 2,3-dimethyl-, (2R,3R)- depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its ketone functional group. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved can vary based on the specific context and application.
類似化合物との比較
Cyclohexanone, 2,3-dimethyl-, (2R,3R)- can be compared with other similar compounds, such as:
Cyclohexanone, 2,3-dimethyl-, (2R,3S)-rel-: Another stereoisomer with different spatial arrangement of the methyl groups.
Cyclohexanone, 2,2-dimethyl-: A compound with two methyl groups at the 2 position, lacking the stereochemistry of the 2,3-dimethyl derivative.
Cyclohexanone: The parent compound without any methyl substitutions, serving as a simpler analog.
The uniqueness of Cyclohexanone, 2,3-dimethyl-, (2R,3R)- lies in its specific stereochemistry, which can influence its reactivity, interactions, and applications in various fields.
特性
CAS番号 |
167073-61-2 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC名 |
(2R,3R)-2,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H14O/c1-6-4-3-5-8(9)7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChIキー |
OZCVOEUWYVVVME-RNFRBKRXSA-N |
異性体SMILES |
C[C@@H]1CCCC(=O)[C@@H]1C |
正規SMILES |
CC1CCCC(=O)C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,2'S)-2,2'-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid (non-preferred name)](/img/structure/B12553833.png)
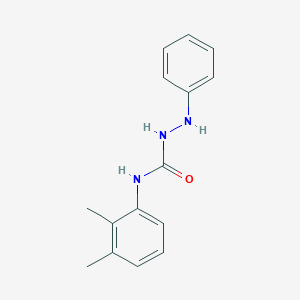
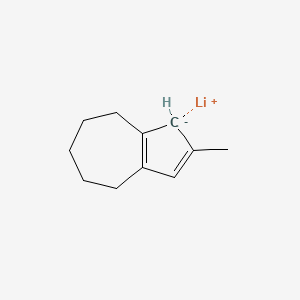
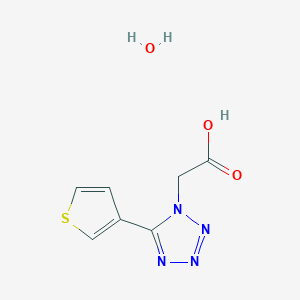
![2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12553886.png)
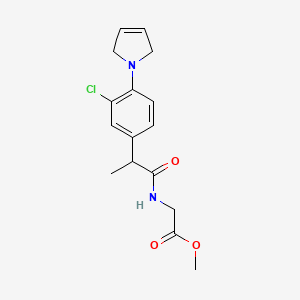

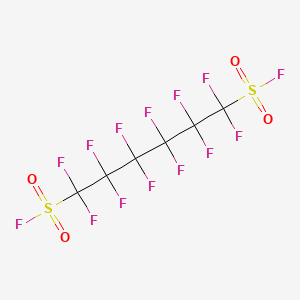

![N~1~,N~3~-Dibutyl-2-[2-(dodecyloxy)ethyl]-N~1~,N~3~-dimethylpropanediamide](/img/structure/B12553905.png)
